molecular formula C13H11NO2 B3018074 Furan-2-yl(isoindolin-2-yl)methanone CAS No. 1490665-63-8

Furan-2-yl(isoindolin-2-yl)methanone

Cat. No.: B3018074
CAS No.: 1490665-63-8
M. Wt: 213.236
InChI Key: KRXAKMSISUCLMD-UHFFFAOYSA-N
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Description

Furan-2-yl(isoindolin-2-yl)methanone is an organic compound that features a furan ring and an isoindoline moiety connected via a methanone bridge

Mechanism of Action

Target of Action

Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that furan derivatives interact with multiple targets, which may include enzymes, receptors, and other proteins.

Mode of Action

It is suggested that the biological action of furan compounds is thought to be due to the conjugation of the double bond with the carbonyl group . This conjugation could potentially influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

One study suggests that a higher dosage of a similar compound, fpp-3, caused significant changes in the pharmacokinetic parameters of warfarin when orally administered to rats . This suggests that the bioavailability of Furan-2-yl(isoindolin-2-yl)methanone could potentially be influenced by dosage and other factors.

Result of Action

Some furan derivatives have been found to exhibit potent anticancer activities against various cell lines, suggesting that they may have cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, furan is a volatile compound that can be formed in foods during thermal processing . This suggests that temperature and other environmental conditions could potentially influence the stability and efficacy of this compound.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(isoindolin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides), often in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydroxylated derivatives of this compound.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXAKMSISUCLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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